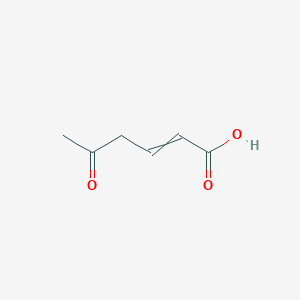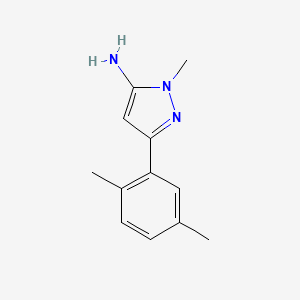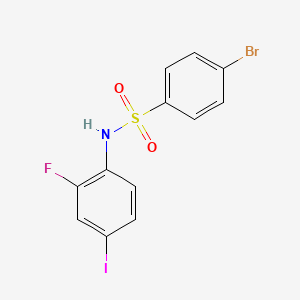![molecular formula C30H46O4 B12438603 16-Hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one](/img/structure/B12438603.png)
16-Hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-hydroxy-8-[(4E)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10520(1),(1)(3)0?,(1)(2)0?,?]nonadec-2-en-19-one is a complex organic compound with a unique pentacyclic structure
Métodos De Preparación
The synthesis of 16-hydroxy-8-[(4E)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0(1),(1)(3).0?,(1)(2).0?,?]nonadec-2-en-19-one involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. The synthetic route typically starts with the construction of the core structure through cyclization reactions, followed by functional group modifications using reagents such as hydroxylating agents and ketone-forming reagents. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various hydroxylated, ketonated, or substituted derivatives.
Aplicaciones Científicas De Investigación
16-hydroxy-8-[(4E)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0(1),(1)(3).0?,(1)(2).0?,?]nonadec-2-en-19-one has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: Its biological activity is investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, targeting specific molecular pathways.
Industry: It is studied for its potential use in the synthesis of advanced materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl and ketone groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological processes such as signal transduction or gene expression.
Comparación Con Compuestos Similares
Similar compounds to 16-hydroxy-8-[(4E)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0(1),(1)(3).0?,(1)(2).0?,?]nonadec-2-en-19-one include other pentacyclic compounds with hydroxyl and ketone groups. These compounds share similar chemical reactivity and potential applications but differ in their specific structures and functional group arrangements. Examples of similar compounds include:
- 8-[(3E)-5,6-Dimethyl-3-hepten-2-yl]-16-hydroxy-9,13-dimethyl-18,19-dioxapentacyclo[10.5.2.0(1),(1)(3).0?,(1)(2).0?,?]nonadec-3-en-2-one
- (1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-Methoxy-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methyl-4,6-heptadien-2-yl]-18-oxapentacyclo[10.5.2.0(1),(1)(3).0?,(1)(2).0?,?]nonadec-2-ene-16,19-diol
Propiedades
Fórmula molecular |
C30H46O4 |
|---|---|
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
16-hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one |
InChI |
InChI=1S/C30H46O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-23,31,33H,9-12,15,17-18H2,1-7H3 |
Clave InChI |
CUJVAMKVNDHSSR-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438531.png)

![2-(Perfluorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12438551.png)






![1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine](/img/structure/B12438593.png)

